(2S)-3-(bromomethyl)but-3-en-2-ol chemical structure and bonding
(2S)-3-(bromomethyl)but-3-en-2-ol chemical structure and bonding
An In-depth Technical Guide to (2S)-3-(bromomethyl)but-3-en-2-ol
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and predicted physicochemical properties of (2S)-3-(bromomethyl)but-3-en-2-ol. Due to the absence of specific experimental data for this compound in the current scientific literature, this document compiles theoretical predictions based on the analysis of its functional groups and data from analogous chemical structures. It includes a detailed examination of its molecular structure, predicted spectroscopic data, a plausible synthetic protocol, and a discussion of its potential chemical reactivity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Bonding
(2S)-3-(bromomethyl)but-3-en-2-ol is a chiral allylic alcohol containing a vinyl bromide moiety. The IUPAC name specifies a four-carbon chain with a hydroxyl group at the C2 position, a double bond between C3 and C4, and a bromomethyl group attached to C3. The stereochemistry at the chiral center (C2) is designated as (S).
Figure 1. 2D Chemical Structure of (2S)-3-(bromomethyl)but-3-en-2-ol.
Bonding Analysis:
The molecule features a combination of sp², and sp³ hybridized carbon atoms.
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C1 and the bromomethyl carbon are sp³ hybridized, forming tetrahedral geometries with bond angles of approximately 109.5°.
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C2 is also sp³ hybridized, serving as the chiral center.
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C3 and C4 are sp² hybridized due to the carbon-carbon double bond, resulting in a planar geometry around the double bond with bond angles of approximately 120°.
The C-Br bond is a polar covalent bond due to the difference in electronegativity between carbon and bromine, making the bromomethyl group susceptible to nucleophilic attack. The O-H bond of the alcohol group is also polar and can participate in hydrogen bonding. The vinyl halide structure involves a halogen atom attached to an sp² hybridized carbon, which influences the reactivity of the double bond.[1][2]
Predicted Physicochemical and Spectroscopic Data
Quantitative data for (2S)-3-(bromomethyl)but-3-en-2-ol is not experimentally available. The following tables summarize predicted data based on its structure and data from similar compounds like allyl alcohol and vinyl bromide.[3][4][5][6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₉BrO |
| Molecular Weight | 165.03 g/mol |
| Appearance | Expected to be a liquid |
| Boiling Point | Estimated 160-180 °C |
| Density | Estimated 1.3-1.4 g/cm³ |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (C1) | ~1.3 | Doublet | ~6.5 |
| H (on C2) | ~4.2 | Quartet | ~6.5 |
| OH | Variable (broad singlet) | Singlet | - |
| CH₂Br | ~4.1 | Singlet | - |
| H (on C4, cis to C-C) | ~5.4 | Singlet | - |
| H (on C4, trans to C-C) | ~5.6 | Singlet | - |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~22 |
| C2 (CH-OH) | ~70 |
| C3 (=C-CH₂Br) | ~145 |
| C4 (=CH₂) | ~115 |
| CH₂Br | ~35 |
Table 4: Predicted IR Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (sp³) | 2850-3000 | Medium |
| C-H stretch (sp²) | 3010-3100 | Medium |
| C=C stretch (alkene) | 1640-1680 | Medium |
| C-O stretch (alcohol) | 1050-1150 | Strong |
| C-Br stretch | 500-600 | Strong |
Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two molecular ion peaks of nearly equal intensity at m/z 164 (for ⁷⁹Br) and 166 (for ⁸¹Br).[7][8] Common fragmentation patterns would likely involve the loss of a bromine atom, a water molecule, or a methyl group.
Proposed Synthesis Protocol
A plausible synthetic route for (2S)-3-(bromomethyl)but-3-en-2-ol could involve the stereoselective reduction of a suitable ketone precursor, followed by bromination.
Proposed Synthetic Workflow:
Figure 2. Proposed synthetic workflow for (2S)-3-(bromomethyl)but-3-en-2-ol.
Detailed Experimental Protocol (Hypothetical):
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Preparation of the Ketone Precursor: 3-(bromomethyl)but-3-en-2-one can be synthesized from commercially available 3-methylbut-3-en-2-one via allylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride, under reflux.
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Stereoselective Reduction:
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To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere (argon or nitrogen), a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) is added dropwise.
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The mixture is stirred for 15 minutes.
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A solution of 3-(bromomethyl)but-3-en-2-one (1.0 equivalent) in anhydrous THF is then added dropwise over 30 minutes, maintaining the temperature at -20 °C.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Quenching and Work-up:
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The reaction is carefully quenched by the slow addition of methanol at -20 °C.
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The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
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The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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Purification:
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The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (2S)-3-(bromomethyl)but-3-en-2-ol.
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Characterization:
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The structure and purity of the final product would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and its stereochemical purity would be determined by chiral HPLC or by measuring its optical rotation.
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Reactivity and Potential Applications
The molecule possesses several reactive sites: the hydroxyl group, the carbon-bromine bond, and the carbon-carbon double bond.
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Nucleophilic Substitution: The bromomethyl group is an excellent electrophilic site for Sₙ2 reactions with various nucleophiles.
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Reactions of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone. It can also be converted into esters or ethers.
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Reactions of the Alkene: The double bond can undergo electrophilic addition reactions, although the presence of the electron-withdrawing vinyl bromide may influence its reactivity.
Given its bifunctional nature (allylic alcohol and vinyl bromide), (2S)-3-(bromomethyl)but-3-en-2-ol could be a valuable building block in organic synthesis for the construction of more complex molecules.
Signaling Pathways: There is no information available in the scientific literature regarding the biological activity or involvement in any signaling pathways for (2S)-3-(bromomethyl)but-3-en-2-ol. Any potential biological effects would need to be determined through future experimental studies.
Conclusion
This technical guide has provided a detailed theoretical overview of (2S)-3-(bromomethyl)but-3-en-2-ol, a molecule for which no experimental data currently exists. By analyzing its structure and comparing it to analogous compounds, we have predicted its key physicochemical and spectroscopic properties. A plausible synthetic route has also been proposed. This information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and related halogenated allylic alcohols. Further experimental validation is required to confirm the predictions outlined in this document.
References
- 1. fiveable.me [fiveable.me]
- 2. quora.com [quora.com]
- 3. Allyl alcohol(107-18-6) 1H NMR [m.chemicalbook.com]
- 4. The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol [hrcak.srce.hr]
- 5. Vinyl bromide(593-60-2) 1H NMR spectrum [chemicalbook.com]
- 6. Vinyl bromide [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
